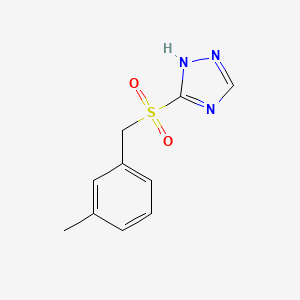![molecular formula C12H10N4OS B1269315 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 491581-72-7](/img/structure/B1269315.png)
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound containing a thiazole ring with two nitrogens and two oxygen atoms. It is a member of the thiazolo[3,2-b][1,2,4]triazin-7-one family, which has been widely studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. This compound has been shown to possess a variety of biological activities, including antiviral, antifungal, and cytotoxic properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives related to 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. A notable approach involves one-pot reactions leading to fused triazine derivatives, showcasing the versatility of this scaffold in medicinal chemistry. For instance, the synthesis, characterization, and biological evaluation of new fused triazine derivatives based on this scaffold have been described, highlighting their potential in drug discovery El-All et al., 2016.
Biological Activity and Applications
The derivatives of this compound have been extensively studied for their biological activities, including their role as acetylcholinesterase inhibitors. These compounds are significant due to their potential in treating neurodegenerative diseases like Alzheimer's. A study by Liu et al. (2009) explored the acetylcholinesterase inhibitory activity of 7H-thiazolo(3,2-b)-1,2,4-triazin-7-one derivatives, showing that some derivatives exhibit potent inhibition, which is crucial for developing Alzheimer's treatments Liu et al., 2009.
Antimicrobial Applications
Beyond neurological applications, some derivatives have also demonstrated antimicrobial properties. The synthesis and antimicrobial study of new fused thiazolo[3,2-b]triazine derivatives reveal that these compounds possess significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents El-Shehry et al., 2020.
Anticancer Potential
The cytotoxic activities of certain derivatives against human cancer cell lines have also been evaluated, providing insights into the compound's potential in cancer therapy. For example, the study by El-All et al. discusses the synthesis of derivatives with cytotoxic activities against cancer cell lines such as HepG2, MCF-7, and A549, suggesting a promising avenue for developing novel anticancer agents El-All et al., 2016.
Mécanisme D'action
Target of Action
The primary target of this compound is bacterial DNA gyrase . This enzyme is crucial for bacterial DNA replication, making it a popular target for antibacterial drugs .
Mode of Action
The compound interacts with DNA gyrase, inhibiting its function .
Biochemical Pathways
The inhibition of DNA gyrase disrupts the bacterial DNA replication process, leading to the death of the bacteria . This makes the compound effective against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
The compound’s antibacterial activity suggests that it is able to reach its target in bacterial cells
Result of Action
The compound’s action results in the inhibition of bacterial growth . It has been found to exhibit excellent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the presence of certain substituents on the compound, such as a fluorine at the para position of the benzyl group, can enhance its antibacterial activity . .
Orientations Futures
Future research could focus on exploring the potential applications of this compound in various fields, such as its use as a stabilizer in nanoparticle synthesis . Additionally, further studies could investigate its potential biological activities, given the observed activities of structurally similar compounds .
Analyse Biochimique
Biochemical Properties
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. The compound’s inhibitory action on acetylcholinesterase suggests its potential use in treating neurodegenerative diseases like Alzheimer’s . Additionally, it interacts with other biomolecules such as DNA topoisomerase II, indicating its potential as an antibacterial agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For instance, its interaction with acetylcholinesterase affects cholinergic signaling, which is vital for cognitive functions . Moreover, its antibacterial properties suggest it can disrupt bacterial cell processes, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition and binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, its interaction with DNA topoisomerase II inhibits the enzyme’s activity, leading to disrupted DNA replication in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained enzyme inhibition and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cognitive function due to acetylcholinesterase inhibition. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which are crucial for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and toxicity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its interaction with target enzymes and biomolecules .
Propriétés
IUPAC Name |
6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-6-18-12-14-11(17)10(15-16(7)12)8-4-2-3-5-9(8)13/h2-6H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMJGBPQQMKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354048 |
Source


|
| Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491581-72-7 |
Source


|
| Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
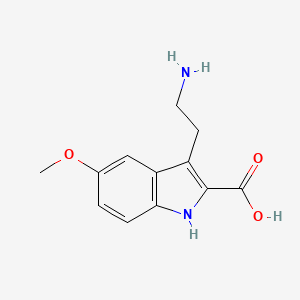

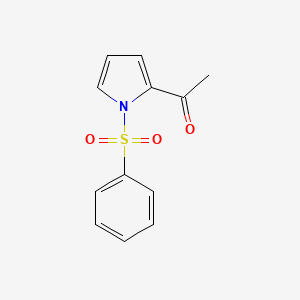
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)
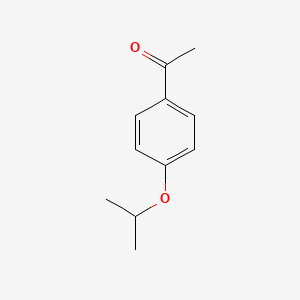
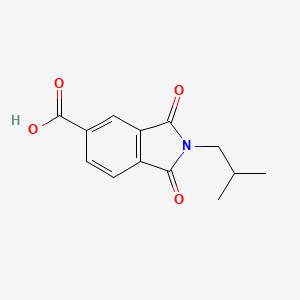

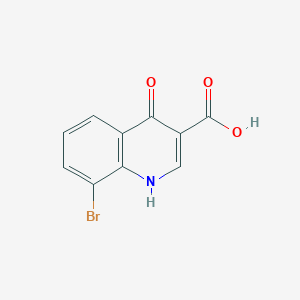
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)
![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)
